REACTION_CXSMILES
|
[H-].[Al+3].[Li+].[H-].[H-].[H-].[CH2:7]([NH:11][C:12]1[CH:13]=[C:14]([CH:17]=[C:18]([S:27](=[O:30])(=[O:29])[NH2:28])[C:19]=1[O:20][C:21]1[CH:26]=[CH:25][CH:24]=[CH:23][CH:22]=1)[C:15]#[N:16])[CH2:8][CH2:9][CH3:10].C(OCC)(=O)C.O>COCCOC>[CH2:7]([NH:11][C:12]1[CH:13]=[C:14]([CH:17]=[C:18]([S:27](=[O:30])(=[O:29])[NH2:28])[C:19]=1[O:20][C:21]1[CH:22]=[CH:23][CH:24]=[CH:25][CH:26]=1)[CH2:15][NH2:16])[CH2:8][CH2:9][CH3:10] |f:0.1.2.3.4.5|
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
[H-].[Al+3].[Li+].[H-].[H-].[H-]
|
Name
|
|
Quantity
|
15 g
|
Type
|
reactant
|
Smiles
|
C(CCC)NC=1C=C(C#N)C=C(C1OC1=CC=CC=C1)S(N)(=O)=O
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
COCCOC
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
COCCOC
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OCC
|
Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
the mixture is stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
dropwise added
|
Type
|
TEMPERATURE
|
Details
|
refluxed for a further 16 hours
|
Duration
|
16 h
|
Type
|
TEMPERATURE
|
Details
|
After cooling
|
Type
|
ADDITION
|
Details
|
are very cautiously added dropwise, whereafter the mixture
|
Type
|
STIRRING
|
Details
|
is stirred for a further 30 minutes
|
Duration
|
30 min
|
Type
|
TEMPERATURE
|
Details
|
It is then heated on a steam-bath
|
Type
|
FILTRATION
|
Details
|
filtered hot
|
Type
|
WASH
|
Details
|
the filter-cake is carefully washed with hot 2-methoxyethanol (3 portions of 50 ml)
|
Type
|
CUSTOM
|
Details
|
The combined filtrates are evaporated in vacuo
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
C(CCC)NC=1C=C(CN)C=C(C1OC1=CC=CC=C1)S(N)(=O)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |